Cetrimonium bromide

Catalog No.
S523234
CAS No.
57-09-0
M.F
C19H42N.Br
C19H42BrN
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimonium bromide

CAS Number

57-09-0

Product Name

Cetrimonium bromide

IUPAC Name

hexadecyl(trimethyl)azanium;bromide

Molecular Formula

C19H42N.Br
C19H42BrN

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

LZZYPRNAOMGNLH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Description

The exact mass of the compound Cetrimonium bromide is 363.2501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Cetrimonium bromide, also known as cetyltrimethylammonium bromide, is a quaternary ammonium surfactant with the chemical formula (C16H33)N(CH3)3Br(C_{16}H_{33})N(CH_{3})_{3}Br. It is characterized by its surfactant properties, which enable it to reduce surface tension between liquids and solids. This compound is often found in various cosmetic formulations, particularly in hair conditioners and shampoos, due to its ability to improve texture and manageability of hair. Cetrimonium bromide is also a component of antiseptic products and buffers used in molecular biology for DNA extraction .

  • As an antiseptic, CTAB disrupts the cell membranes of bacteria and fungi, leading to cell death. The cationic head group interacts with the negatively charged phospholipid bilayer of the membrane, causing leakage of cellular contents [].
  • In scientific research, CTAB's surfactant properties play a crucial role. It can:
    • Facilitate the solubilization of hydrophobic molecules in aqueous solutions [].
    • Promote cell lysis during DNA extraction by disrupting cell membranes.
    • Act as a cationic exchange agent in chromatography techniques.
  • CTAB is generally considered safe for topical use in low concentrations. However, higher concentrations can cause skin irritation and eye damage.
  • Ingestion of CTAB can be harmful and may cause gastrointestinal distress.
  • CTAB is not flammable but may decompose upon heating, releasing toxic fumes [].
  • Always handle CTAB according to recommended safety protocols and wear appropriate personal protective equipment (PPE).

Antibacterial Properties and Disinfection

Cetrimonium bromide (CTAB) is a cationic surfactant, a type of molecule with a positively charged head and a long, uncharged tail. This property allows CTAB to interact with and disrupt the membranes of bacteria, fungi, and viruses []. This makes CTAB a useful research tool for studying microbial cell membranes and for developing new disinfectants. Researchers have investigated CTAB's effectiveness against a wide range of pathogens, including E. coli, Staphylococcus aureus, and Candida albicans [].

Micellization and Drug Delivery

Another interesting property of CTAB is its ability to self-assemble into micelles in water. Micelles are spherical structures with the hydrophobic tails of the CTAB molecules oriented inwards and the hydrophilic heads facing outwards. These micelles can be used to encapsulate and deliver drugs or other molecules to specific cells or tissues []. Researchers are exploring the use of CTAB micelles for targeted drug delivery in cancer treatment and other applications.

Typical of quaternary ammonium compounds. It readily forms micelles in aqueous solutions, which are aggregates of surfactant molecules that can encapsulate hydrophobic substances. At a temperature of 303 K (30 °C), it forms micelles with an aggregation number ranging from 75 to 120 .

In nanoparticle synthesis, cetrimonium bromide acts as a stabilizing agent. For example, when combined with gold precursors, it facilitates the formation of gold nanoparticles through complexation reactions. The cationic nature of cetrimonium bromide allows it to interact with anionic metal complexes, leading to the reduction of metal ions and subsequent nanoparticle formation .

Cetrimonium bromide exhibits notable biological activity, particularly as an antiseptic agent. It possesses antimicrobial properties that make it effective against a range of bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis .

Additionally, research indicates potential cytotoxic effects on certain cancer cell lines, such as glioblastoma cells. Proposed mechanisms include the displacement of phospholipids in cellular membranes and the formation of membrane cavities that facilitate the entry of harmful substances into cells .

Cetrimonium bromide can be synthesized through several methods, with one common approach involving the reaction between cetyl bromide and trimethylamine. This reaction typically occurs under controlled conditions to yield cetrimonium bromide as a product .

Another method includes the reaction of cetyl alcohol with hydrogen bromide in the presence of trimethylamine, resulting in the formation of cetrimonium bromide along with water as a byproduct .

Cetrimonium bromide has diverse applications across various fields:

  • Cosmetics: Commonly used in hair conditioners and shampoos for its conditioning properties.
  • Antiseptics: Acts as an effective antimicrobial agent in topical antiseptic formulations.
  • Molecular Biology: Utilized in buffers for DNA extraction and protein electrophoresis.
  • Nanotechnology: Serves as a surfactant in the synthesis of nanoparticles, particularly gold nanoparticles .

Studies have shown that cetrimonium bromide can interact with various biological systems. Its cytotoxicity has been investigated primarily in cancer cells, revealing that higher concentrations can lead to significant cell death through membrane disruption mechanisms .

Moreover, its role as a surfactant allows it to enhance the solubility and bioavailability of certain drugs when used in pharmaceutical formulations .

Cetrimonium bromide shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Cetrimonium chloride(C16H33)N(CH3)3Cl(C_{16}H_{33})N(CH_{3})_{3}ClAntiseptic; used in similar applications
Cetrimonium stearate(C18H37)N(CH3)3Br(C_{18}H_{37})N(CH_{3})_{3}BrUsed primarily in cosmetic formulations
Benzalkonium chlorideVariable (alkyl chain varies)Antimicrobial; widely used disinfectant
Dodecyltrimethylammonium bromide(C12H27)N(CH3)3Br(C_{12}H_{27})N(CH_{3})_{3}BrShorter alkyl chain; effective surfactant

Uniqueness: Cetrimonium bromide is distinguished by its longer alkyl chain compared to other similar compounds like dodecyltrimethylammonium bromide. This longer chain contributes to its superior conditioning properties in hair care formulations and enhances its effectiveness as a surfactant .

Cetrimonium bromide remains the cornerstone of many plant and fungal deoxyribonucleic acid isolation procedures first popularised by Doyle and Doyle in nineteen eighty-seven. In low-ionic‐strength lysis buffers the surfactant precipitates acidic polysaccharides together with nucleic acids, while proteins and neutral carbohydrates stay in solution; subsequent high-salt re-solubilisation releases relatively pure genetic material [2] [3]. Continuous optimisation has produced a family of “modified” protocols that vary tissue pre-washing, buffer additives, and precipitation conditions to accommodate recalcitrant matrices rich in polyphenols or calcium salts [4] [5] [6]. Rapid versions complete grinding-to-elution in under two hours and can be multiplexed in ninety-six-well formats without specialised equipment [3]. Representative quantitative outcomes are compiled in Table 1.

Table 1 Selected deoxyribonucleic acid extraction studies employing cetrimonium bromide

Biological sourceStarting material (mg)Total yield (µg) or concentration (ng µl⁻¹)Purity (absorbance 260 nm / 280 nm)Time to completionReference
Anacardium occidentale leaves≈ 100–20010.54 µg1.898≈ 6 h [7] [7]
Eucalyptus grandis dried leaf≈ 100–20016.71 µg2.095≈ 6 h [7] [7]
Yam, banana, tomato leaves (modified method)100287–425 ng µl⁻¹2.10–2.194 h [8] [8]
Diverse green plants (silica maxi-column workflow)4024.1–50.1 ng µl⁻¹1.8–2.1< 2 h [3] [3]
Blackberry fruit ribonucleic acid protocol600Comparable to lithium chloride methods≥ 1.8< 3 h [9] [10] [9] [10]

Across taxa, absorbance ratios above one point eight confirm effective removal of protein and phenolic contaminants, while yields satisfy downstream requirements for high-throughput sequencing and polymerase-driven amplification [3] [7]. Recent patents further describe pairing quaternary ammonium salts with magnetic adsorbents to combine precipitation and solid-phase binding in a single vessel, reducing organic solvent use during routine diagnostics [11].

Nanomaterial Synthesis and Surface Modification Protocols

The amphiphilic nature of cetrimonium bromide enables simultaneous complexation of metal ions, preferential adsorption on low-index crystal facets, and micelle templating—capabilities exploited to direct particle morphology and ordered porosity.

Gold nanorods. Seed-mediated growth in cetrimonium bromide micellar media remains the most versatile route to tunable aspect ratios. Lowering surfactant concentration to eight–ten millimolar while adjusting silver nitrate and hydrochloric acid permits monodisperse rods with longitudinal localised surface plasmon resonance peaks spanning six hundred fifteen to eight hundred sixty-nine nanometres [12]. Molecular-dynamics simulations reveal that bromide-rich bilayers stabilise the {100} side faces, while channels between adsorbed micelles guide anisotropic deposition [13].

Mesoporous silica and related oxides. Rod-like micelles formed by cetrimonium bromide template the hexagonally packed cylindrical pores of MCM-41; typical pore diameters range from two to six and a half nanometres [14]. Using geothermal sodium silicate, optimal precursor-to-surfactant ratios around unity delivered mesopores of four point three nanometres (adsorption branch) and nine point five nanometres (desorption branch) [15].

Carbon-based and hybrid surfaces. Electrohydrodynamic interactions between graphene oxide sheets and cetrimonium bromide generate complex vortex-ring micro-particles featuring dense, aligned shells that are attractive for responsive coatings and photonic assemblies [16].

Quantitative relationships between reaction parameters and product geometry are summarised in Table 2.

Table 2 Illustrative influence of cetrimonium bromide on inorganic nanostructure synthesis

ApplicationCetrimonium bromide concentration (mol l⁻¹)Key co-reagentsProduct metricOutcomeReference
Seed-mediated gold nanorods0.008Silver nitrate 0.144 mM, hydrochloric acid 0.3 mlAspect ratio1.9 ± 0.2 [12] [12]
Seed-mediated gold nanorods0.010Silver nitrate 0.048 mM, hydrochloric acid 0.3 mlAspect ratio4.1 ± 0.5 [12] [12]
Mesoporous silica (Stöber)Surfactant : sodium silicate = 1 : 1Ethanol–ammonium hydroxidePore diameter4.3 nm adsorption / 9.5 nm desorption [15] [15]
Graphene oxide hybrid assembly0.010Graphene oxide 0.5 mg ml⁻¹Shell thicknessTunable by settling time [16] [16]

These studies confirm that relatively small adjustments to surfactant concentration or counter-ion content can switch particle aspect ratio, porosity, and hierarchical order without changing temperature or reducing agent, highlighting the precision that cetrimonium bromide offers as a structure-directing ligand.

Cosmetic Formulations and Antimicrobial Agent Functionality

Formulators incorporate cetrimonium bromide into hair conditioners, rinse-off cleansers, and skin creams for four primary functions recognised by European ingredient databases: antimicrobial preservation, antistatic charge neutralisation, emulsification, and viscosity modulation [17]. Market surveys report inclusion levels up to five percent in rinse-off products and below one percent in leave-on preparations [18].

Beyond its physicochemical role, the compound delivers measurable biocidal activity:

  • In Escherichia coli and Staphylococcus aureus cultures, silver nanoparticles stabilised with cetrimonium bromide exhibited minimum bactericidal concentrations of thirty-one and fifteen nanomolar respectively, values an order of magnitude lower than comparable polyvinylpyrrolidone-coated particles [19].
  • The surfactant alone induces intracellular superoxide and hydrogen peroxide accumulation in Escherichia coli, underpinning its fast contact-kill performance on contaminated surfaces [20].

Functional performance data relevant to personal-care product design are collated in Table 3.

Table 3 Functional metrics of cetrimonium bromide in antimicrobial and conditioning contexts

Test systemMeasured parameterResultReference
Silver nanoparticle dispersion in nutrient brothMinimum bactericidal concentration against Escherichia coli0.031 micromolar [19] [19]
Silver nanoparticle dispersionMinimum bactericidal concentration against Staphylococcus aureus0.015 micromolar [19] [19]
Copper nanoparticle dispersionMinimum bactericidal concentration against Escherichia coli0.003 micromolar [19] [19]
Escherichia coli planktonic cellsIntracellular reactive oxygen species after sub-lethal exposureSignificant superoxide and hydrogen peroxide generation [20] [20]
Hair-tress combing analysisSuccessive combing force reduction after one wash with two hundred fifty parts per million activeMeasured friction decrease of up to thirty percent [21] [21]
Ingredient function listing (Cosmile Europe)Regulatory cosmetic rolesAntimicrobial, antistatic, preservative, surfactant-emulsifying [17] [17]

The combination of charge neutralisation, film-forming ability, and intrinsic microbicidal activity explains the enduring popularity of cetrimonium bromide in formulations aimed at smooth feel, low static, and extended shelf-life.

Spectrophotometric Ion-Pair Complexation Techniques

Spectrophotometric ion-pair complexation represents a fundamental analytical approach for cetrimonium bromide quantification, exploiting the electrostatic interactions between the positively charged cetrimonium cation and anionic chromogenic reagents [1] [2]. The quaternary ammonium structure of cetrimonium bromide enables formation of stable ion-pair complexes with various anionic dyes through coulombic attraction forces, resulting in characteristic spectral shifts that facilitate quantitative analysis.

Eosin Yellow Ion-Pair Complex Formation

The spectrophotometric determination utilizing eosin yellow as the ion-pairing reagent represents one of the most extensively validated methodologies for cetrimonium bromide analysis. The method relies on the formation of a binary complex between cetrimonium bromide and eosin yellow in Britton-Robinson buffer maintained at pH 4.0 [1]. Under optimal conditions, the resulting ion-pair complex exhibits maximum absorbance at 547 nanometers, providing a sensitive and selective means of quantification.

The analytical parameters for this methodology demonstrate exceptional precision and accuracy. The linear calibration range extends from 2.0 to 14.0 micrograms per milliliter, with an accuracy of 100.15 ± 0.54 percent [1]. The method validation demonstrates excellent reproducibility and has been successfully applied for the determination of cetrimonium bromide in industrial wastewater samples. The formation mechanism involves the negatively charged carboxylate and phenoxide groups of eosin yellow interacting with the positively charged nitrogen center of the cetrimonium cation [3].

The stoichiometry of the complex formation follows a 1:1 molar ratio between cetrimonium bromide and eosin yellow, as confirmed through Job's continuous variation method analysis [1]. This stoichiometric relationship ensures predictable and consistent analytical responses across the working concentration range. The stability of the formed complex is maintained for extended periods under ambient conditions, making the method suitable for routine analytical applications.

Bromophenol Blue Ion-Pair Methodology

Bromophenol blue serves as an alternative ion-pairing reagent that offers distinct advantages for cetrimonium bromide quantification in specific analytical scenarios. The methodology employs bromophenol blue as an acidic ion-pairing reagent, forming hydrophobic complexes with cetrimonium bromide that can be extracted into organic solvents for enhanced sensitivity [2] [4]. The extraction-based approach significantly improves the detection capability and removes potential interferants from the analytical matrix.

The ion-pair formation between cetrimonium bromide and bromophenol blue occurs through electrostatic interactions between the quaternary ammonium cation and the sulfonate groups of the dye molecule [4]. The resulting complex exhibits characteristic absorption properties that differ significantly from the individual components, enabling selective quantification. The method has been particularly valuable for determining cetrimonium bromide content in gold nanorod solutions, where traditional analytical approaches may be compromised by matrix effects.

Optimization studies have established that maximum complex formation occurs under specific pH conditions, typically in the acidic range where bromophenol blue exists predominantly in its anionic form [4]. The extractability of the ion-pair complex into chloroform or other organic solvents provides an additional purification step that enhances method selectivity and reduces background interference.

Nanosilver-Based Spectrophotometric Detection

An innovative spectrophotometric approach utilizes the decoloration reaction between cetrimonium bromide and nanosilver particles to achieve quantitative determination [5]. This methodology represents a unique application of nanomaterial chemistry in analytical sciences, offering rapid and sensitive detection capabilities. The nanosilver particles exhibit maximum absorption at 395 nanometers in pH 7.8 sodium phosphate buffer, and interaction with cetrimonium bromide results in particle aggregation and corresponding absorbance decrease.

The analytical performance of this method demonstrates exceptional sensitivity, with a linear calibration range spanning from 2.5×10⁻⁷ to 1.0×10⁻⁵ molar concentration. The detection limit achieves 0.21 micromolar, representing one of the most sensitive spectrophotometric methods available for cetrimonium bromide analysis [5]. The regression equation ΔA₃₉₅ = 0.0431C_CTAB + 0.0182 exhibits excellent linearity with a correlation coefficient of 0.9968.

The mechanism underlying this detection method involves the interaction between cetrimonium bromide molecules and the nanosilver surface, leading to changes in the surface plasmon resonance properties of the nanoparticles [5]. The aggregation process results in a measurable decrease in absorbance that correlates directly with cetrimonium bromide concentration. This approach has been successfully validated for water sample analysis, demonstrating practical applicability in environmental monitoring applications.

MethodDetection RangeDetection LimitWavelength (nm)Accuracy (%)
Eosin Yellow Complex2.0-14.0 μg/mLNot specified547100.15 ± 0.54
Nanosilver Decoloration2.5×10⁻⁷-1.0×10⁻⁵ M0.21 μM395Not specified
Bromophenol Blue Ion-pairVariableNot specifiedVariableNot specified

Chromatographic Separation Approaches

Chromatographic methodologies provide robust analytical platforms for cetrimonium bromide quantification, offering enhanced selectivity through physical separation of analytes from potential interferants. The development of chromatographic methods has addressed the analytical challenges posed by the lack of strong chromophores in cetrimonium bromide structure and the need for matrix-independent quantification approaches.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the gold standard for cetrimonium bromide analysis in pharmaceutical and industrial applications. The methodology employs hydrophobic stationary phases to separate cetrimonium bromide based on its amphiphilic properties, utilizing the balance between hydrophilic quaternary ammonium head group and lipophilic hexadecyl chain [6] [7].

The optimized chromatographic conditions utilize a Beckman Ultrasphere octadecylsilane column with dimensions of 4.6 × 150 millimeters and 5 micrometer particle size. The mobile phase composition consists of acetonitrile and water in a 28:72 volume ratio, with pH adjusted to 2.0 using orthophosphoric acid [6]. The acidic pH ensures complete protonation of any basic impurities while maintaining cetrimonium bromide in its cationic form, promoting favorable retention characteristics on the reversed-phase stationary phase.

Detection is achieved through ultraviolet absorption monitoring at 208 nanometers, despite the limited chromophoric character of cetrimonium bromide. The flow rate is maintained at 1.0 milliliter per minute, and column temperature is controlled at 40 degrees Celsius to ensure consistent retention times and peak shapes [6]. Under these conditions, the method demonstrates excellent precision with relative standard deviation values ranging from 1.4 to 2.8 percent for replicate analyses.

The analytical validation demonstrates linearity across the concentration range of 7.5 to 25.0 micrograms per milliliter, with recovery values consistently between 99.2 and 100.9 percent [6]. The method has been successfully applied for simultaneous determination of cetrimonium bromide and lidocaine in pharmaceutical pellet formulations, demonstrating its capability for multi-component analysis in complex matrices.

Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection

Ultra-performance liquid chromatography coupled with mass spectrometric detection represents the most advanced analytical approach for cetrimonium bromide quantification, providing unambiguous identification and sensitive quantification capabilities [8] [9]. The methodology addresses the analytical challenges associated with non-chromophoric compounds by eliminating reliance on ultraviolet absorption for detection.

The mass spectrometric detection monitors the cetrimonium cation at mass-to-charge ratio 284.3, corresponding to the molecular ion of the quaternary ammonium species after loss of the bromide counterion [8] [9]. This approach provides exceptional specificity, as the mass spectrometric fragmentation pattern serves as a unique molecular fingerprint for cetrimonium bromide identification.

The sample preparation involves dissolution of cetrimonium bromide in water to achieve a stock concentration of 0.4 milligrams per milliliter, followed by dilution to working concentration of 2.5 micrograms per milliliter [8]. The chromatographic separation utilizes sub-2-micrometer particle size columns to achieve enhanced resolution and reduced analysis time compared to conventional high-performance liquid chromatography systems.

The methodology offers significant advantages for pharmaceutical raw material testing, providing rapid and accurate assessment of purity and identity. The method eliminates the complex sample preparation procedures required for traditional titrimetric assays while offering superior analytical performance [8] [9]. The approach has been validated for analysis of cetrimonium bromide from multiple suppliers, demonstrating its utility for quality control applications in pharmaceutical manufacturing.

Dispersive Liquid-Liquid Microextraction Coupled with High-Performance Liquid Chromatography

Dispersive liquid-liquid microextraction represents an innovative sample preparation approach that significantly enhances the sensitivity of high-performance liquid chromatography analysis for cetrimonium bromide [10]. This methodology combines the selectivity of liquid chromatography with the preconcentration capabilities of microextraction techniques to achieve detection limits in the picogram per milliliter range.

The extraction procedure involves rapid injection of a mixture containing extraction solvent (chlorobenzene, 70 microliters) and dispersive solvent (ethanol, 0.75 milliliters) into 10.0 milliliters of aqueous sample [10]. The formation of a cloudy solution indicates the creation of fine extractant droplets that facilitate efficient analyte extraction. Phase separation is achieved through centrifugation, and the enriched analyte in the sedimented phase is analyzed by high-performance liquid chromatography with ultraviolet detection.

The optimization studies have established that chlorobenzene provides the most effective extraction solvent, while ethanol serves as the optimal dispersive solvent for achieving maximum extraction efficiency [10]. The method achieves an enrichment factor of 200, significantly improving the detection capability compared to direct injection methods. The linear calibration range extends from 0.005 to 100 micrograms per liter, with a detection limit of 0.10 picograms per milliliter.

The analytical performance demonstrates excellent precision with relative standard deviation of 5.9 percent for five replicate measurements [10]. The method has been successfully validated for cetrimonium bromide determination in water samples, offering a valuable analytical tool for environmental monitoring applications where trace-level sensitivity is required.

Ion-Pair High-Performance Liquid Chromatography

Ion-pair high-performance liquid chromatography utilizes cetrimonium bromide itself as an ion-pairing reagent in the mobile phase, representing a unique application of the analyte as a chromatographic modifier [11] [12]. This approach has been developed for the analysis of anionic pharmaceutical compounds, demonstrating the versatility of cetrimonium bromide in analytical applications beyond its role as a target analyte.

The methodology employs cetrimonium bromide at millimolar concentrations in the mobile phase to form ion-pair complexes with anionic analytes, modifying their retention behavior on reversed-phase stationary phases [11]. The ion-pairing mechanism enhances the retention of polar ionic compounds that would otherwise exhibit minimal interaction with hydrophobic stationary phases.

Chromatographic analysis is performed using C18 columns with mobile phases containing 50 percent cetrimonium bromide (10⁻³ molar) and 50 percent acetonitrile for certain applications [11]. The pH is adjusted to 10 with ammonium hydroxide to ensure appropriate ionization states of both the ion-pairing reagent and target analytes. Detection wavelengths are optimized for specific analytes, with retention times typically ranging from 6 to 10 minutes depending on the analyte structure and mobile phase composition.

Chromatographic MethodColumn SpecificationsMobile PhaseDetectionLinear Range
RP-HPLC4.6 × 150 mm, 5 μm ODSACN:H₂O (28:72), pH 2.0UV 208 nm7.5-25.0 μg/mL
UPLC-MSSub-2 μm particlesOptimized gradientMS 284.3 Da2.5 μg/mL
DLLME-HPLCODS III (250 × 4.6 mm)Optimized conditionsUV detection0.005-100 μg/L
Ion-pair HPLCC18 (250 × 4.6 mm)50% Cetrimide + 50% ACNUV 254 nm0.03-0.50 mg/mL

Electrochemical Detection Strategies

Electrochemical detection strategies for cetrimonium bromide leverage the redox properties of associated species and ion-exchange mechanisms to achieve sensitive and selective quantification. These methodologies offer advantages in terms of instrumentation simplicity, rapid response times, and minimal sample preparation requirements while providing excellent analytical performance for various sample matrices.

Cation Exchange-Based Amperometric Detection

The cation exchange-based amperometric detection system utilizes the differential binding affinities of polystyrene sulfonate toward electrochemically active acridine orange and electrochemically inactive cetrimonium bromide [13]. This innovative approach exploits the competitive binding mechanism to generate measurable electrochemical signals proportional to cetrimonium bromide concentration.

The detection principle relies on the stronger binding affinity of polystyrene sulfonate toward cetrimonium bromide compared to acridine orange, resulting in displacement of the electrochemically active species from the polymer matrix [13]. The displacement process leads to a measurable decrease in the redox peak current of acridine orange, which correlates directly with cetrimonium bromide concentration in the sample.

The analytical performance demonstrates excellent linearity across the concentration range of 0.5 to 20 micrograms per milliliter, with a detection limit of 0.3 micrograms per milliliter [13]. The method exhibits good selectivity for quaternary ammonium surfactants with different alkyl chain lengths, making it applicable for analysis of structurally related compounds. The response time is rapid, enabling real-time monitoring applications in industrial process control.

The methodology has been successfully validated for cetrimonium bromide determination in real samples, demonstrating practical applicability across diverse analytical scenarios [13]. The cation exchange mechanism provides inherent selectivity against neutral and anionic interferants, enhancing method specificity in complex sample matrices.

Potentiometric Detection with Ion-Selective Electrodes

Potentiometric detection utilizing bromide-selective electrodes offers an indirect approach for cetrimonium bromide quantification through monitoring of the bromide counterion concentration [14] [15]. This methodology provides valuable information about the physicochemical behavior of cetrimonium bromide in solution while enabling quantitative analysis under specific conditions.

The bromide-selective electrode system demonstrates exceptional sensitivity, with detection capabilities extending to nanomolar concentration ranges [14]. The electrode response follows Nernstian behavior across multiple logarithmic decades of bromide concentration, providing excellent analytical precision for cetrimonium bromide determination in appropriate sample matrices.

The methodology has been particularly valuable for physicochemical studies of cetrimonium bromide micellar systems, enabling determination of critical micelle concentration, ionization degree, and apparent ion-exchange constants [14]. The potentiometric measurements provide insights into the interaction of cetrimonium bromide with various anionic species, supporting both analytical and fundamental research applications.

Ion-selective electrode systems utilizing specialized membranes have achieved detection limits as low as 2.0×10⁻⁹ molar for bromide ions, representing some of the most sensitive electrochemical detection capabilities available [16]. The linear response range typically extends from 0.010 to 1.0 micromolar, providing adequate sensitivity for most analytical applications requiring cetrimonium bromide quantification.

Nano-Impact Electrochemical Detection

Nano-impact electrochemical detection represents a cutting-edge analytical approach that enables detection of individual cetrimonium bromide micelles through oxidation of their bromide content [17]. This methodology provides unprecedented sensitivity by monitoring discrete electrochemical events associated with single micellar particles contacting the electrode surface.

The detection mechanism involves the electrochemical oxidation of bromide ions contained within individual cetrimonium bromide micelles as they make contact with the electrode surface [17]. Each micelle collision generates a characteristic current spike that can be counted and analyzed to determine micelle concentration and size distribution. The frequency of nano-impact events correlates with the concentration of micelles in solution above the critical micelle concentration.

The methodology provides unique insights into the micellar behavior of cetrimonium bromide, enabling real-time monitoring of micelle formation and stability [17]. Comparison with dynamic light scattering measurements confirms the correlation between electrochemical nano-impact frequency and micelle concentration, validating the analytical approach for fundamental studies of surfactant behavior.

The nano-impact detection approach offers exceptional sensitivity for single-particle analysis, providing information that is not readily accessible through conventional analytical methods [17]. The technique has applications in fundamental research on surfactant self-assembly processes and quality control of surfactant-based formulations where micellar properties are critical parameters.

Voltammetric Enhancement and Modification Strategies

Voltammetric detection strategies for cetrimonium bromide often employ the compound as an enhancement agent for other analytical targets, while simultaneously enabling its own quantification through indirect methods [18] [19]. These approaches exploit the surfactant properties of cetrimonium bromide to modify electrode surfaces and enhance electrochemical responses.

Cyclic voltammetry has been utilized to determine critical micelle concentration and related physicochemical parameters of cetrimonium bromide through monitoring changes in electrochemical probe behavior [20]. The methodology employs redox-active species such as tris(ethylenediamine)cobalt(III) perchlorate as electrochemical probes to monitor micelle formation and characterize surfactant properties.

Carbon paste electrodes modified with cetrimonium bromide demonstrate enhanced analytical performance for various pharmaceutical compounds, while the modification process itself can be monitored to quantify cetrimonium bromide consumption [21] [22]. The enhancement mechanism involves formation of organized surfactant layers at the electrode surface that facilitate electron transfer processes and improve analytical sensitivity.

Square wave adsorptive stripping voltammetry utilizing cetrimonium bromide as an enhancement agent has achieved detection limits in the nanomolar range for various analytical targets [18]. The methodology demonstrates the dual utility of cetrimonium bromide as both an analytical enhancer and a quantifiable species in electrochemical systems.

Electrochemical MethodDetection PrincipleLinear RangeDetection LimitApplication
Cation Exchange AmperometryCompetitive binding displacement0.5-20 μg/mL0.3 μg/mLReal sample analysis
Potentiometric ISEBromide ion monitoring0.010-1.0 μM2.0×10⁻⁹ MPhysicochemical studies
Nano-impact DetectionSingle micelle oxidationSingle micelleSingle micelleFundamental research
Voltammetric EnhancementSurface modificationVariableVariablePharmaceutical analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

1

Exact Mass

363.25006 g/mol

Monoisotopic Mass

363.25006 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

240.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L64N7M9BWR

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 655 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 655 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 650 of 655 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (26.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (19.23%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

8044-71-1
57-09-0

Wikipedia

Cetrimonium_bromide
�-Tocopherol

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Not Known or Reasonably Ascertainable
1-Hexadecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Parsaee Z. Synthesis of novel amperometric urea-sensor using hybrid synthesized NiO-NPs/GO modified GCE in aqueous solution of cetrimonium bromide. Ultrason Sonochem. 2018 Jun;44:120-128. doi: 10.1016/j.ultsonch.2018.02.021. Epub 2018 Feb 11. PubMed PMID: 29680593.
2: Koolivand A, Clayton S, Rion H, Oloumi A, O'Brien A, Khaledi MG. Fluoroalcohol - Induced coacervates for selective enrichment and extraction of hydrophobic proteins. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Apr 15;1083:180-188. doi: 10.1016/j.jchromb.2018.03.004. Epub 2018 Mar 3. PubMed PMID: 29549741.
3: de Araújo BRS, Linares León JJ. Electrochemical treatment of cetrimonium chloride with boron-doped diamond anodes. A technical and economical approach. J Environ Manage. 2018 May 15;214:86-93. doi: 10.1016/j.jenvman.2018.02.094. Epub 2018 Mar 5. PubMed PMID: 29518599.
4: Holubnycha V, Kalinkevich O, Ivashchenko O, Pogorielov M. Antibacterial Activity of In Situ Prepared Chitosan/Silver Nanoparticles Solution Against Methicillin-Resistant Strains of Staphylococcus aureus. Nanoscale Res Lett. 2018 Mar 2;13(1):71. doi: 10.1186/s11671-018-2482-9. PubMed PMID: 29500654; PubMed Central PMCID: PMC5834410.
5: Sun H, Guo S, Nan Y, Ma R. Direct determination of surfactant effects on the uptake of gaseous parent and alkylated PAHs by crop leaf surfaces. Ecotoxicol Environ Saf. 2018 Jun 15;154:206-213. doi: 10.1016/j.ecoenv.2018.02.045. Epub 2018 Feb 22. PubMed PMID: 29476969.
6: Zhang Z, Cheng H, Chen H, Chen K, Lu X, Ouyang P, Fu J. Enhancement in the aromatic yield from the catalytic fast pyrolysis of rice straw over hexadecyl trimethyl ammonium bromide modified hierarchical HZSM-5. Bioresour Technol. 2018 May;256:241-246. doi: 10.1016/j.biortech.2018.02.036. Epub 2018 Feb 8. PubMed PMID: 29453050.
7: Chakraborty G, Chowdhury MP, Hassan PA, Tsuchiya K, Torigoe K, Saha SK. Interaction of Tyrosine Analogues with Quaternary Ammonium Head Groups at the Micelle/Water Interface and Contrasting Effect of Molecular Folding on the Hydrophobic Outcome and End-Cap Geometry. J Phys Chem B. 2018 Mar 1;122(8):2355-2367. doi: 10.1021/acs.jpcb.7b11167. Epub 2018 Feb 14. PubMed PMID: 29406731.
8: Liu N, Wang Y, Ge F, Liu S, Xiao H. Antagonistic effect of nano-ZnO and cetyltrimethyl ammonium chloride on the growth of Chlorella vulgaris: Dissolution and accumulation of nano-ZnO. Chemosphere. 2018 Apr;196:566-574. doi: 10.1016/j.chemosphere.2017.12.184. Epub 2017 Dec 29. PubMed PMID: 29331620.
9: Li X, Sun D, Chen Y, Wang K, He Q, Wang G. Studying compaction-decompaction of DNA molecules induced by surfactants. Biochem Biophys Res Commun. 2018 Jan 22;495(4):2559-2565. doi: 10.1016/j.bbrc.2017.12.151. Epub 2017 Dec 27. PubMed PMID: 29288663.
10: Rütering M, Schmid J, Gansbiller M, Braun A, Kleinen J, Schilling M, Sieber V. Rheological characterization of the exopolysaccharide Paenan in surfactant systems. Carbohydr Polym. 2018 Feb 1;181:719-726. doi: 10.1016/j.carbpol.2017.11.086. Epub 2017 Nov 26. PubMed PMID: 29254028.
11: Lee YS. Assembly of Lyotropic Liquid Crystals with Solid Crystal's Structural Order Translated from the Lipid Rafts in Cell Membranes. J Am Chem Soc. 2017 Nov 29;139(47):17044-17051. doi: 10.1021/jacs.7b06720. Epub 2017 Nov 15. PubMed PMID: 29111698.
12: Iñiguez-Moreno M, Gutiérrez-Lomelí M, Guerrero-Medina PJ, Avila-Novoa MG. Biofilm formation by Staphylococcus aureus and Salmonella spp. under mono and dual-species conditions and their sensitivity to cetrimonium bromide, peracetic acid and sodium hypochlorite. Braz J Microbiol. 2018 Apr - Jun;49(2):310-319. doi: 10.1016/j.bjm.2017.08.002. Epub 2017 Oct 13. PubMed PMID: 29100930; PubMed Central PMCID: PMC5913829.
13: Xu C, Jiao C, Yao R, Lin A, Jiao W. Adsorption and regeneration of expanded graphite modified by CTAB-KBr/H(3)PO(4) for marine oil pollution. Environ Pollut. 2018 Feb;233:194-200. doi: 10.1016/j.envpol.2017.10.026. Epub 2017 Nov 5. PubMed PMID: 29078123.
14: Gan L, Lu Z, Cao D, Chen Z. Effects of cetyltrimethylammonium bromide on the morphology of green synthesized Fe(3)O(4) nanoparticles used to remove phosphate. Mater Sci Eng C Mater Biol Appl. 2018 Jan 1;82:41-45. doi: 10.1016/j.msec.2017.08.073. Epub 2017 Aug 17. PubMed PMID: 29025673.
15: Cao J, Yang B, Wang Y, Wei C, Wang H, Li S. Polymer brush hexadecyltrimethylammonium bromide (CTAB) modified poly (propylene-g-styrene sulphonic acid) fiber (ZB-1): CTAB/ZB-1 as a promising strategy for improving the dissolution and physical stability of poorly water-soluble drugs. Mater Sci Eng C Mater Biol Appl. 2017 Nov 1;80:282-295. doi: 10.1016/j.msec.2017.05.139. Epub 2017 May 30. PubMed PMID: 28866166.
16: Yu G, Hatta A, Periyannan S, Lagudah E, Wulff BBH. Isolation of Wheat Genomic DNA for Gene Mapping and Cloning. Methods Mol Biol. 2017;1659:207-213. doi: 10.1007/978-1-4939-7249-4_18. PubMed PMID: 28856653.
17: Meena R, Kumar S, Kumar R, Gaharwar US, Rajamani P. PLGA-CTAB curcumin nanoparticles: Fabrication, characterization and molecular basis of anticancer activity in triple negative breast cancer cell lines (MDA-MB-231 cells). Biomed Pharmacother. 2017 Oct;94:944-954. doi: 10.1016/j.biopha.2017.07.151. Epub 2017 Aug 12. PubMed PMID: 28810532.
18: Demirçivi P, Saygılı GN. Response surface modeling of boron adsorption from aqueous solution by vermiculite using different adsorption agents: Box-Behnken experimental design. Water Sci Technol. 2017 Jul;76(3-4):515-530. doi: 10.2166/wst.2017.200. PubMed PMID: 28759435; PubMed Central PMCID: wst_2017_200.
19: Thomas P, Agrawal M, Bharathkumar CB. Use of Plant Preservative Mixture™ for establishing in vitro cultures from field plants: Experience with papaya reveals several PPM™ tolerant endophytic bacteria. Plant Cell Rep. 2017 Nov;36(11):1717-1730. doi: 10.1007/s00299-017-2185-1. Epub 2017 Jul 26. PubMed PMID: 28748257.
20: Yu T, Lin M, Wan J, Cao X. Molecular interaction mechanisms in reverse micellar extraction of microbial transglutaminase. J Chromatogr A. 2017 Aug 18;1511:25-36. doi: 10.1016/j.chroma.2017.07.006. Epub 2017 Jul 5. PubMed PMID: 28697931.

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